1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate

Catalog No.
S12560303
CAS No.
1396893-44-9
M.F
C10H12F3NO3S
M. Wt
283.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-y...

CAS Number

1396893-44-9

Product Name

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate

IUPAC Name

[1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl] methanesulfonate

Molecular Formula

C10H12F3NO3S

Molecular Weight

283.27 g/mol

InChI

InChI=1S/C10H12F3NO3S/c1-7-4-5-14-8(6-7)9(2,10(11,12)13)17-18(3,15)16/h4-6H,1-3H3

InChI Key

YYBOINGMWTWKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C(F)(F)F)OS(=O)(=O)C

1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate is a chemical compound characterized by its molecular formula C10H12F3NO3S and a molecular weight of 283.27 g/mol. The compound features a trifluoromethyl group, which enhances its reactivity and solubility. The structure includes a methanesulfonate group that makes it a useful intermediate in various

  • Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
  • Oxidation: The compound can undergo oxidation using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield alcohols or amines .

The biological activity of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate has been explored in various contexts. It is often used as a probe in enzyme mechanism studies and can modulate biological pathways through its interactions with specific molecular targets such as enzymes and receptors. Its unique trifluoromethyl group may impart distinct properties that affect its biological interactions .

The synthesis of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate typically involves the reaction of 1,1,1-trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for the efficient formation of the desired sulfonate ester .

This compound has several applications across different fields:

  • Chemistry: It serves as a building block in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: The compound is utilized in studying enzyme mechanisms and biological pathways.
  • Medicine: It acts as an intermediate in drug synthesis with potential therapeutic applications.
  • Industry: The compound is employed in producing specialty chemicals and materials with unique properties .

Studies on the interactions of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate have indicated its potential to influence enzyme activity and other biological processes. Its mechanism of action involves binding to specific targets which can lead to modulation of enzymatic pathways. Such studies are crucial for understanding its potential therapeutic roles and safety profiles .

When comparing 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate with similar compounds, several key differences emerge:

Compound NameKey FeaturesDifferences
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-olLacks methanesulfonate groupLess reactive in nucleophilic substitution
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridineSimilar structure but different functional groupsVariations in reactivity and applications
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-aminesContains a thiazole ringDifferent chemical properties and potential biological activities

These comparisons highlight the unique aspects of 1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-yl methanesulfonate regarding its reactivity and applications within synthetic chemistry and biological research .

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Exact Mass

283.04899890 g/mol

Monoisotopic Mass

283.04899890 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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